6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline
Overview
Description
6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process by maintaining optimal temperatures and reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Scientific Research Applications
6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors
Mechanism of Action
The mechanism of action of 6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline
- 5-(tert-Butoxycarbonylamino)-2-methylphenylamine
Uniqueness
6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is unique due to its dual protection of amino groups and its specific substitution pattern on the quinazoline core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-6-7-15(24-20(27)28-21(2,3)4)11-18(13)23-14-8-9-17-16(10-14)19(26)25(5)12-22-17/h6-12,23H,1-5H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLQGIXUAAUFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=CC3=C(C=C2)N=CN(C3=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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